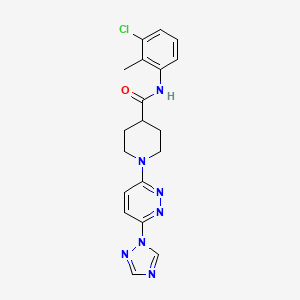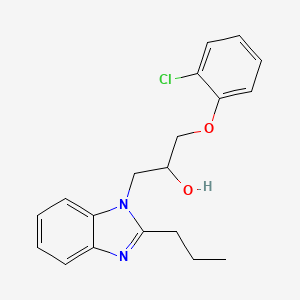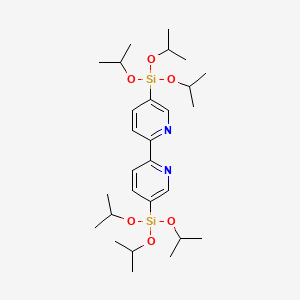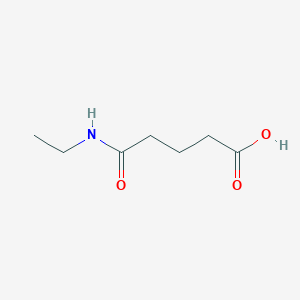
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a thiadiazole ring substituted with methyl, phenyl, and amine groups, along with a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-4-methylphenylhydrazine with phenyl isothiocyanate, followed by cyclization with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, where nucleophiles like hydroxide or alkoxide ions replace the bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Cleaved thiadiazole derivatives.
Substitution: Hydroxyl or alkoxy-substituted thiadiazoles.
科学研究应用
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar biological activities.
4-Methyl-1,2,4-thiadiazole-3-thiol: Another thiadiazole compound with potential antimicrobial properties.
Phenyl-1,2,4-thiadiazole: A structurally related compound with applications in material science.
Uniqueness
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and amine groups, along with the bromide ion, makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
368859-38-5 |
|---|---|
分子式 |
C16H16BrN3S |
分子量 |
362.29 |
IUPAC 名称 |
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
InChI |
InChI=1S/C16H15N3S.BrH/c1-12-8-10-14(11-9-12)19-15(18-16(17-2)20-19)13-6-4-3-5-7-13;/h3-11H,1-2H3;1H |
InChI 键 |
NUKWAQSAYYSJPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[N+]2=C(N=C(S2)NC)C3=CC=CC=C3.[Br-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)
![2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2535877.png)
![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)
![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)
![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)
